molecular formula C6H6N4O B11920387 8-methoxy-1H-purine

8-methoxy-1H-purine

Cat. No.: B11920387
M. Wt: 150.14 g/mol
InChI Key: DYZBUFCIYODTAZ-UHFFFAOYSA-N
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Description

8-Methoxy-1H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-1H-purine typically involves the methoxylation of purine derivatives. One common method starts with the reaction of xanthine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to introduce the methoxy group at the 8th position . Another approach involves the use of 2-methoxybenzonitrile as a starting material, which undergoes a series of reactions including hydrolysis, reduction, halogenation, and substitution to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of readily available starting materials, mild reaction conditions, and efficient catalysts are key factors in optimizing the production process. For instance, the Friedel-Crafts acylation-cycloalkylation reaction using magnetic field-controlled nanometer particle load Lewis acid catalysts has been reported to be effective for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-1H-purine stands out due to its specific methoxy substitution at the 8th position, which imparts unique chemical and biological properties. This modification enhances its potential as a versatile scaffold for the development of novel therapeutic agents .

Properties

IUPAC Name

8-methoxy-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-9-4-2-7-3-8-5(4)10-6/h2-3H,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZBUFCIYODTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NC=NC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901659
Record name NoName_795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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